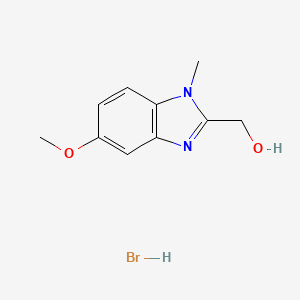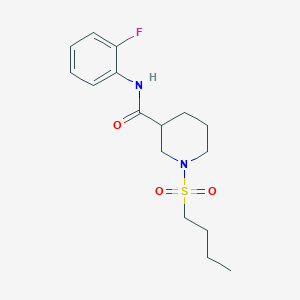![molecular formula C15H22N4O2 B5497597 1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5497597.png)
1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one” is a type of 1,3,4-oxadiazole . These compounds are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles involves several steps. For instance, the reaction of 2-chloro-5-fluoro-3-methoxybenzaldehyde with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide, followed by the reduction of the aldehyde group using sodium borohydride. The reaction of the alcohol with hydrobromic acid, the reaction of the bromide with acetic anhydride in the presence of triethylamine, and the reaction of the acetate with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide are also involved. Finally, the reaction of cyclopropylcarbonyl chloride with sodium azide in the presence of copper (I) iodide and sodium ascorbate to form the cyclopropyl azide, followed by the reaction of the azide with the pyridinone in the presence of triethylamine and acetic acid forms the final compound.Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, including “1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one”, is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-chloro-5-fluoro-3-methoxybenzaldehyde with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide, the reduction of the aldehyde group using sodium borohydride, the reaction of the alcohol with hydrobromic acid, the reaction of the bromide with acetic anhydride in the presence of triethylamine, the reaction of the acetate with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide, and the reaction of cyclopropylcarbonyl chloride with sodium azide in the presence of copper (I) iodide and sodium ascorbate to form the cyclopropyl azide, followed by the reaction of the azide with the pyridinone in the presence of triethylamine and acetic acid to form the final compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, one compound was found to be a white solid with a melting point of 106.6–108.1 °C . In IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of 1,3,4-oxadiazoles, including “1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one”, could involve further exploration of their potential as anti-infective agents . The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .
Eigenschaften
IUPAC Name |
1-[1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-14-2-1-7-19(14)12-5-8-18(9-6-12)10-13-16-17-15(21-13)11-3-4-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHYQWJMBIFVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)CC3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methyl]piperidin-4-YL}pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide](/img/structure/B5497527.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5497539.png)
![3-ethyl-6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497541.png)
![N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5497543.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5497544.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5497546.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5497555.png)
![N-[1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5497568.png)
![3-hydroxy-3-({[2-(1-hydroxycyclopentyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5497572.png)

![4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine](/img/structure/B5497578.png)

![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5497590.png)